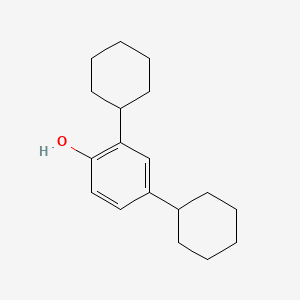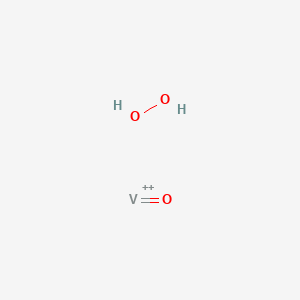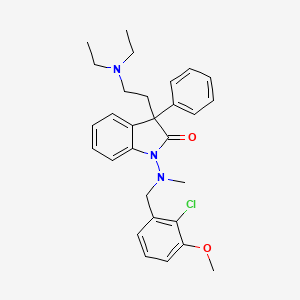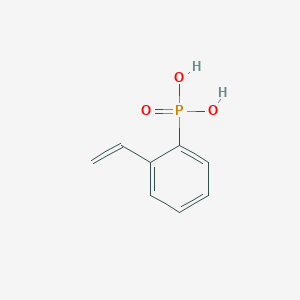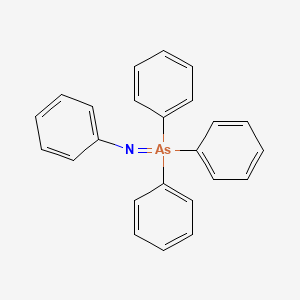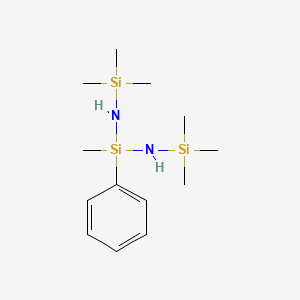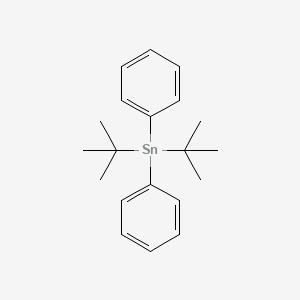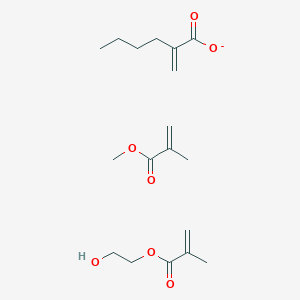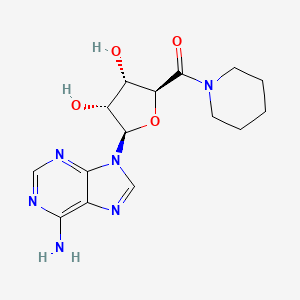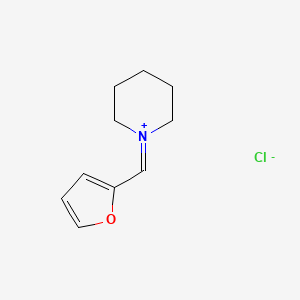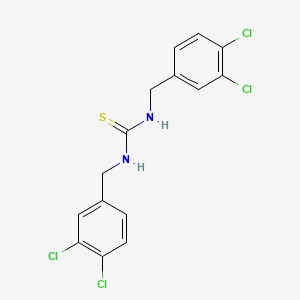
exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester: is a complex organic compound that belongs to the class of oxabicycloheptane derivatives. These compounds are known for their unique bicyclic structure, which imparts significant chemical stability and reactivity. The presence of the p-fluorobenzyl ester group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester typically involves the Diels-Alder reaction. This reaction is a cycloaddition process between a furan and an olefinic or acetylenic dienophile. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction. The resulting product is then subjected to esterification with p-fluorobenzyl alcohol to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the p-fluorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines, thiols, basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules and natural product analogues. Its unique structure allows for the creation of complex molecular architectures.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its bicyclic structure can mimic natural substrates, making it a valuable tool in enzyme kinetics studies.
Medicine: The compound has shown promise as an antitumor agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a potential candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyestuffs. Its stability and reactivity make it suitable for large-scale production processes.
Mecanismo De Acción
The mechanism by which exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester exerts its effects is primarily through enzyme inhibition. The compound binds to the active site of the enzyme, preventing the natural substrate from accessing the site. This inhibition can occur through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets often include enzymes involved in metabolic pathways, such as kinases and proteases.
Comparación Con Compuestos Similares
7-Oxabicyclo(2.2.1)heptane: A simpler analogue without the ester group, used in polymer synthesis.
exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride: Used as an intermediate in organic synthesis and as a potential antitumor agent.
1,4-Epoxycyclohexane: A related compound used in the synthesis of various organic molecules.
Uniqueness: The presence of the p-fluorobenzyl ester group in exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity. These properties make it more versatile in chemical synthesis and more effective in biological applications compared to its simpler analogues.
Propiedades
Número CAS |
30627-53-3 |
|---|---|
Fórmula molecular |
C15H15FO5 |
Peso molecular |
294.27 g/mol |
Nombre IUPAC |
(1S,4R)-3-[(4-fluorophenyl)methoxycarbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H15FO5/c16-9-3-1-8(2-4-9)7-20-15(19)13-11-6-5-10(21-11)12(13)14(17)18/h1-4,10-13H,5-7H2,(H,17,18)/t10-,11+,12?,13?/m0/s1 |
Clave InChI |
XMXZJNFTOVRFDD-ZFDZMSFRSA-N |
SMILES isomérico |
C1C[C@@H]2C(C([C@H]1O2)C(=O)O)C(=O)OCC3=CC=C(C=C3)F |
SMILES canónico |
C1CC2C(C(C1O2)C(=O)O)C(=O)OCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)

